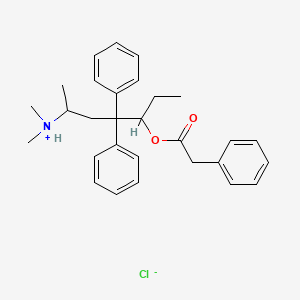

Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride

CAS No.: 66967-59-7

Cat. No.: VC18462804

Molecular Formula: C29H36ClNO2

Molecular Weight: 466.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66967-59-7 |

|---|---|

| Molecular Formula | C29H36ClNO2 |

| Molecular Weight | 466.1 g/mol |

| IUPAC Name | [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H |

| Standard InChI Key | JNNDASMRVKYNFX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3.[Cl-] |

Introduction

Structural and Chemical Characterization

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium chloride, reflects its intricate structure. Its molecular formula, , corresponds to a molecular weight of 466.1 g/mol. The core structure consists of a pentyl chain substituted with dimethylamino and diphenyl groups, esterified with phenylacetic acid, and stabilized as a hydrochloride salt. Key features include:

-

Ester linkage: Enhances reactivity in nucleophilic acyl substitution reactions.

-

Dimethylamino group: Facilitates hydrogen bonding and electrostatic interactions, critical for biological activity.

-

Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 466.1 g/mol |

| CAS Number | 66967-59-7 |

| Solubility | Enhanced in polar solvents due to hydrochloride form |

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis of this compound involves sequential transformations:

-

Esterification: Phenylacetic acid reacts with pentanol derivatives under acidic conditions to form the ester backbone.

-

Introduction of dimethylamino groups: Quaternary ammonium formation via alkylation of secondary amines, followed by purification to isolate the intermediate.

-

Diphenyl group incorporation: Friedel-Crafts alkylation or Suzuki coupling reactions introduce aromatic substituents.

-

Hydrochloride salt formation: Treatment with hydrochloric acid yields the final product, optimizing stability and solubility.

Optimization Challenges

-

Solvent selection: Polar aprotic solvents (e.g., chlorobenzene) minimize side reactions during dimethylamino group introduction.

-

Temperature control: Reactions often require elevated temperatures (140–145°C) to achieve acceptable yields, necessitating precise thermal management.

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | HSO, reflux | 78–85 |

| Dimethylamination | Dimethylamine, KCO | 65–72 |

| Hydrochloride formation | HCl gas, EtO | >90 |

Chemical and Pharmaceutical Applications

Role in Organic Synthesis

The compound serves as a versatile building block in synthesizing complex molecules:

-

Peptide mimetics: The ester group participates in amidification reactions, enabling peptide bond formation.

-

Ligand design: The dimethylamino group coordinates transition metals, facilitating catalysis in cross-coupling reactions .

| Assay | IC (μM) | Target |

|---|---|---|

| RXRα antagonism | 2.17 ± 0.08 | HepG2 cells |

| DPPH radical scavenging | 8.39 ± 0.92 | Antioxidant activity |

Comparative Analysis with Structural Analogs

Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume